Spdp-peg8-CH2CH2cooh
Description
HS-(CH₂)₆-O-PEG₈-CH₂CH₂COOH is a multifunctional polyethylene glycol (PEG)-based compound featuring a thiol (-SH) group, a hexyl alkyl chain (C₆), an 8-unit PEG spacer (PEG₈), and a terminal carboxylic acid (-COOH) group. This structure combines hydrophilic (PEG) and hydrophobic (alkyl chain) properties, enabling versatile applications in drug delivery, surface functionalization, and bioconjugation. The thiol group facilitates covalent bonding with gold nanoparticles, maleimide-activated biomolecules, or other sulfhydryl-reactive substrates, while the carboxylic acid allows further conjugation via carbodiimide chemistry (e.g., EDC/NHS coupling) . Its PEG spacer enhances solubility, reduces immunogenicity, and improves biocompatibility, making it suitable for in vivo applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N2O12S2/c32-27(5-26-44-45-28-3-1-2-6-31-28)30-7-9-36-11-13-38-15-17-40-19-21-42-23-25-43-24-22-41-20-18-39-16-14-37-12-10-35-8-4-29(33)34/h1-3,6H,4-5,7-26H2,(H,30,32)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBBXQSDTRVQRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50N2O12S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SPDP-PEG8-CH2CH2COOH involves the conjugation of SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) with a polyethylene glycol chain terminated with a carboxylic acid group. The reaction typically occurs in an organic solvent to ensure solubility and stability of the reagents. The reaction conditions often include a pH range of 7-8 to optimize the reactivity of the N-hydroxysuccinimide ester and the 2-pyridyldithio group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the product. The compound is usually stored at low temperatures (around 4°C) to maintain its stability.
Chemical Reactions Analysis
Types of Reactions: SPDP-PEG8-CH2CH2COOH undergoes several types of chemical reactions, including:
Substitution Reactions: The 2-pyridyldithio group can be displaced by thiol groups, forming a stable disulfide bond.
Reduction Reactions: The disulfide bond can be cleaved by reducing agents such as dithiothreitol (DTT), resulting in the release of pyridine-2-thione
Common Reagents and Conditions:
Substitution Reactions: Typically performed at pH 7-8 using phosphate, carbonate/bicarbonate, or borate buffers.
Reduction Reactions: Carried out using reducing agents like dithiothreitol (DTT) at pH 4.5-9
Major Products:
Substitution Reactions: Formation of stable disulfide-linked conjugates.
Reduction Reactions: Release of pyridine-2-thione and the corresponding thiol
Scientific Research Applications
SPDP-PEG8-CH2CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker to form stable conjugates between molecules with amine and thiol groups.
Biology: Facilitates the study of protein-protein interactions and the development of bioconjugates.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the development of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of SPDP-PEG8-CH2CH2COOH involves the formation of stable disulfide bonds between the 2-pyridyldithio group and thiol groups on target molecules. This reaction is facilitated by the polyethylene glycol spacer, which enhances the solubility and flexibility of the conjugate. The disulfide bond can be cleaved under reducing conditions, allowing for controlled release of the conjugated molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Azido-PEG₈-CH₂CO₂H
- Functional Groups : Azide (-N₃) and carboxylic acid (-COOH).
- Key Features : The azide group enables click chemistry (e.g., CuAAC with alkynes), while the carboxylic acid supports carbodiimide-mediated conjugation.
- Applications: Primarily used in bioorthogonal labeling, targeted drug delivery, and polymer synthesis. Unlike HS-(CH₂)₆-O-PEG₈-CH₂CH₂COOH, it lacks a thiol group, limiting its utility in gold nanoparticle or antibody disulfide bridging .
- Molecular Weight : 453.485 g/mol (C₁₈H₃₅N₃O₁₀) .
Mal-PEG₄-Val-Cit-PAB-OH
- Functional Groups: Maleimide (Mal), protease-cleavable linker (Val-Cit), and self-immolative para-aminobenzyloxycarbonyl (PAB) group.
- Key Features : The maleimide group targets thiols (e.g., cysteine residues), while the Val-Cit-PAB linker enables controlled drug release in protease-rich environments (e.g., tumor tissues). The shorter PEG₄ spacer reduces steric hindrance compared to PEG₈.
- Applications : Used in antibody-drug conjugates (ADCs) for cancer therapy. Unlike HS-(CH₂)₆-O-PEG₈-CH₂CH₂COOH, its design prioritizes site-specific drug release over broad functionalization .
Fmoc-NH-PEG₉-CH₂CH₂COOH
- Functional Groups : Fluorenylmethyloxycarbonyl (Fmoc) protecting group and carboxylic acid.
- Key Features : The Fmoc group allows temporary amine protection during solid-phase peptide synthesis. The extended PEG₉ chain enhances solubility for hydrophobic peptides.
- Applications: Peptide synthesis and nanotechnology. It lacks reactive thiol or azide groups, limiting its use in spontaneous conjugation compared to HS-(CH₂)₆-O-PEG₈-CH₂CH₂COOH .
Data Table: Structural and Functional Comparison
Discussion of Findings
Functional Group Diversity: HS-(CH₂)₆-O-PEG₈-CH₂CH₂COOH’s thiol group provides unique advantages in gold nanoparticle conjugation and disulfide bond formation, unlike azide- or maleimide-based compounds . Azido-PEG₈-CH₂CO₂H’s click chemistry compatibility makes it ideal for bioorthogonal applications but less suitable for thiol-mediated reactions .
PEG Length and Solubility :
- Longer PEG chains (e.g., PEG₈ vs. PEG₄) enhance solubility and reduce aggregation in aqueous systems, critical for in vivo stability .
Targeted vs. Broad Applications :
- Maleimide-based compounds (e.g., Mal-PEG₄-Val-Cit-PAB-OH) are specialized for ADCs, whereas HS-(CH₂)₆-O-PEG₈-CH₂CH₂COOH supports broader functionalization due to its dual reactive groups (-SH and -COOH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
